molecular formula C12H21NO3 B13013257 tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B13013257
M. Wt: 227.30 g/mol
InChI Key: BOROURRIAVDNJU-VIFPVBQESA-N
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Description

tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of the tert-butyl group and the spirocyclic framework contributes to its distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction parameters, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce primary alcohols.

Scientific Research Applications

tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The tert-butyl group can also influence the compound’s pharmacokinetic properties, such as its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
  • tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxamide
  • This compound methyl ester

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure and the presence of the tert-butyl ester group. These features confer distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9(8-14)4-5-12(13)6-7-12/h9,14H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

BOROURRIAVDNJU-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC12CC2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CC2)CO

Origin of Product

United States

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